molecular formula C21H22ClNO B5103035 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride

1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride

Cat. No. B5103035
M. Wt: 339.9 g/mol
InChI Key: QZKLBTDJHNALRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neurodegenerative diseases, and cancer.

Mechanism of Action

1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 results in the inhibition of neurotransmitter release, leading to a reduction in pain, inflammation, and nausea.
Biochemical and Physiological Effects:
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 in lab experiments is its potency and specificity for the cannabinoid receptors. It has been extensively studied and its pharmacological effects are well characterized, making it a reliable tool for investigating the role of cannabinoids in various physiological processes. However, its use is limited by its potential side effects, such as sedation and hypothermia, which can complicate experiments.

Future Directions

There are several areas of future research that could be explored using 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2. One area of interest is the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of the compound in cancer therapy, as it has been shown to have anti-tumor effects in preclinical models. Additionally, further research is needed to fully understand the mechanisms underlying the pharmacological effects of 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 and to develop more selective and potent cannabinoid receptor agonists for therapeutic use.

Synthesis Methods

The synthesis of 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 involves the condensation of 1-naphthylamine with benzylpyrrolidine-3-carboxylate, followed by reduction of the resulting imine with lithium aluminum hydride. The hydrochloride salt of the compound is obtained by treatment with hydrochloric acid.

Scientific Research Applications

1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 has been widely used in scientific research to investigate the pharmacological effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic properties, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea.

properties

IUPAC Name

1-benzyl-3-naphthalen-1-ylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO.ClH/c23-21(20-12-6-10-18-9-4-5-11-19(18)20)13-14-22(16-21)15-17-7-2-1-3-8-17;/h1-12,23H,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKLBTDJHNALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC3=CC=CC=C32)O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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